富马酸-1,4-13C2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

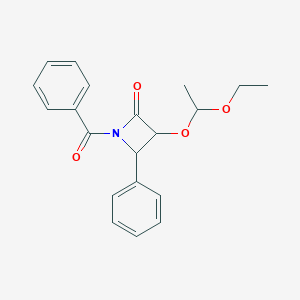

Fumaric acid, a key intermediate in the Krebs cycle, has been the subject of various studies due to its interesting chemical properties and potential applications. The molecular structure of fumaric acid has been extensively analyzed, revealing specific bond lengths and angles that are crucial for its reactivity and interactions with other compounds .

Synthesis Analysis

The synthesis of fumaric acid derivatives and adducts has been explored through reactions with different nitrogenous bases. These reactions have led to the formation of salts and co-crystals, which have been characterized using a variety of spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and UV-Vis spectroscopy. The solid-state structures of these compounds were further elucidated using X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of fumaric acid has been studied using gas electron diffraction, which provided detailed information about the bond lengths and angles within the molecule. This analysis has shown that the geometry of the carboxyl group undergoes deformation upon crystallization, which includes changes in bond lengths and angles, indicating a level of flexibility in the molecular structure of fumaric acid .

Chemical Reactions Analysis

Fumaric acid has been used in reactions with superacidic systems, such as HF/SbF5 and HF/AsF5, leading to the formation of protonated fumaric acid species. These species have been characterized by vibrational spectroscopy and single-crystal X-ray structure analyses. The protonation of fumaric acid was found not to cause a notable change in the C=C bond length, which is an interesting aspect of its chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of fumaric acid and its derivatives are influenced by their molecular structure and the nature of their interactions with other molecules. The crystal structures of fumaric acid adducts are stabilized by various types of hydrogen bonds and π-π stacking interactions. Quantum chemical calculations using DFT methods have been employed to study these properties, and the results generally show good agreement with experimental data . The deformation energies associated with the crystallization of carboxylic groups in fumaric acid have also been estimated, providing insight into the energetic aspects of its physical properties .

科学研究应用

用于富马酸生产的代谢工程

代谢工程策略对于提高富马酸的产量至关重要。例如,对大肠杆菌进行工程改造以过表达磷酸烯醇丙酮酸羧化酶并改造乙醛酸分流途径,已产生出在好氧条件下能够更有效地生产富马酸的菌株 (Song 等人,2015)。类似地,根霉已被基因改造以通过过表达内源性丙酮酸羧化酶和外源性磷酸烯醇丙酮酸羧化酶来增加富马酸产量 (Zhang 等人,2012)。

发酵工艺

已经研究了使用各种原料,包括食物垃圾和乳制品粪便,通过发酵工艺生产富马酸。根霉菌 RH7-13 在从食物垃圾的液体和固体部分生产富马酸方面显示出了有希望的结果,突出了使用可再生的生物基化学品来降低原材料成本的潜力 (Liu 等人,2016)。此外,还探索了使用 R. oryzae ATCC 20344 从乳制品粪便中共同生产富马酸和几丁质,这是一种利用富含氮的木质纤维素材料的有效方法 (Liao 等人,2008)。

生物技术生产见解

富马酸的生物技术生产通过开发新的菌株和优化发酵条件而取得了进展。例如,在大肠杆菌中操纵中心碳代谢已显示出减少副产物和提高富马酸生产效率的潜力 (Liu 等人,2018)。研究还集中在富马酸及其盐类的溶解度上,这对于结晶和回收过程至关重要,突出了乙醇和葡萄糖等不同成分对溶解度和回收效率的影响 (Engel 等人,2013)。

安全和危害

Fumaric Acid-1,4-13C2 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may form combustible dust concentrations in air and causes serious eye irritation . Immediate steps should be taken to limit spread to the environment. Combustible, though may be difficult to ignite . In case of contact, rinse immediately with plenty of water .

属性

IUPAC Name |

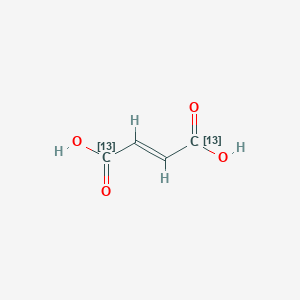

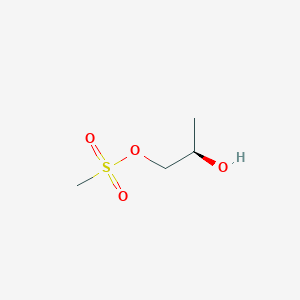

(E)-(1,4-13C2)but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i3+1,4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYOOQTPOCHFL-ZWWDXPBASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/[13C](=O)O)\[13C](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FuMaric Acid-1,4-13C2 | |

CAS RN |

96503-56-9 |

Source

|

| Record name | 96503-56-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)

![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)